N-(2,5-difluorophenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
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Overview
Description
The compound you’re asking about, N-(2,5-difluorophenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, is also known as Pydiflumetofen . It is a broad-spectrum fungicide used in agriculture to protect crops from fungal diseases . It was first marketed by Syngenta in 2016 using their brand name Miravis .
Synthesis Analysis
Pydiflumetofen combines 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with a novel amine derivative which was made from 2,4,6-trichlorobenzaldehyde . A nitrostyrene is formed in a Henry reaction between the aldehyde and nitroethane. A reduction reaction converts it to a ketone which forms an imine with methoxyamine .Molecular Structure Analysis
The molecular structure of Pydiflumetofen is represented by the chemical formula C16H16Cl3F2N3O2 . It is an amide which combines a pyrazole acid with a substituted phenethylamine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pydiflumetofen include a Henry reaction between the aldehyde and nitroethane, followed by a reduction reaction .Physical and Chemical Properties Analysis
Pydiflumetofen is an off-white solid with a molar mass of 426.67 . It has a melting point of 113°C and a solubility in water of 1.5 mg/L at 20 °C . Its log P value is 3.8 .Scientific Research Applications
Synthesis and Biological Activities
Anticancer and Antimicrobial Properties : Compounds derived from triazolo and pyrazine structures, including those similar to the one , have been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, a study detailed the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives, some of which exhibited notable anticancer and antimicrobial effects (S. Riyadh, N. A. Kheder, & Ahlam M. Asiry, 2013).
Synthetic Methodologies for Heterocyclic Compounds : The development of synthetic methods for producing a diverse set of acetamides, including those with triazolo[4,3-a]pyridine structures, has been reported. These methods facilitate the creation of compounds with various biological properties, underscoring the importance of synthetic chemistry in drug discovery and development (V. R. Karpina et al., 2019).
Insecticidal and Antimicrobial Applications : Research on triazole derivatives has also explored their insecticidal and antimicrobial potential. For example, new heterocycles incorporating a thiadiazole moiety were synthesized and evaluated against the cotton leafworm, Spodoptera littoralis, demonstrating the potential of such compounds in agricultural pest control (A. Fadda et al., 2017).
Antiviral Activities : Certain triazolo and thiadiazine derivatives have shown promising in vitro antiviral activities, including against coronaviruses. This highlights the role of heterocyclic compounds in the development of new antiviral therapies, which is particularly relevant in the context of emerging infectious diseases (Parameshwara Chary Jilloju et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O2S/c20-12-6-7-14(21)15(10-12)23-16(27)11-26-19(28)25-9-8-22-18(17(25)24-26)29-13-4-2-1-3-5-13/h1-10H,11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJNUBFAPGWMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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